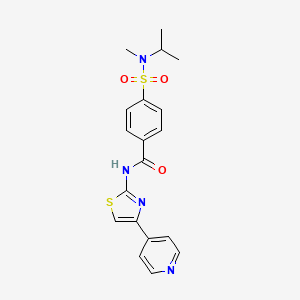

4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

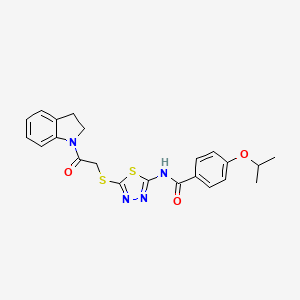

4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as IMPY or PBT2 and has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic uses.

Scientific Research Applications

Chemical Variability and Complex Formation

The chemistry of compounds containing 2,6-diyl pyridine and thiazole units, such as 4-(N-isopropyl-N-methylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, exhibits fascinating variability. These compounds are notable for their ability to form complex compounds with various properties, including biological and electrochemical activities. This broadens the scope for research into their applications in areas like spectroscopy, magnetic properties, and drug development (Boča, Jameson, & Linert, 2011).

Antitubercular Activity

The structural modification of isoniazid derivatives, which are closely related to the chemical structure of interest, has been evaluated for antitubercular activity. These derivatives demonstrate significant efficacy against various Mycobacterium species, suggesting that similar compounds may also possess potent antitubercular properties. This opens up avenues for the design of new antitubercular agents using this scaffold (Asif, 2014).

Cytochrome P450 Inhibition

Research into the inhibition of cytochrome P450 isoforms by chemical inhibitors, including those with structures similar to this compound, highlights the potential for drug-drug interaction studies. These inhibitors help in understanding the metabolism of drugs and predicting possible interactions, essential for the safe development of new pharmaceuticals (Khojasteh et al., 2011).

Biological and Optical Sensing Applications

Pyrimidine derivatives are extensively used as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. This makes them suitable for various biological and medicinal applications, suggesting potential use of related compounds in creating new sensing materials (Jindal & Kaur, 2021).

DNA Interaction Studies

Compounds like Hoechst 33258, which share structural features with the chemical , are known for their strong binding to DNA. This property is used in chromosome and nuclear staining, providing a pathway for research into novel drug designs based on DNA sequence recognition and binding capabilities (Issar & Kakkar, 2013).

CNS Drug Synthesis Potential

Heterocycles with heteroatoms, similar to the molecule of interest, form a significant class of compounds with potential CNS activity. This highlights the possibility of synthesizing novel CNS drugs from such structures, underscoring their importance in pharmacology (Saganuwan, 2017).

Autophagy-Related Protein Inhibition

The study of Plasmodium falciparum autophagy-related proteins (PfAtg) identifies compounds capable of inhibiting PfAtg8-PfAtg3 protein-protein interaction as potential antimalarial drug candidates. This suggests that similar molecules could be explored for their antimalarial properties (Usman et al., 2023).

Anticancer and Antibacterial Properties

Phenothiazine derivatives, structurally related to the compound of interest, exhibit significant biological activities, including anticancer and antibacterial effects. This indicates the potential for these compounds to be developed into therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

properties

IUPAC Name |

4-[methyl(propan-2-yl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-13(2)23(3)28(25,26)16-6-4-15(5-7-16)18(24)22-19-21-17(12-27-19)14-8-10-20-11-9-14/h4-13H,1-3H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVOJERZNPZXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2535440.png)

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)

![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]prop-2-enoate](/img/structure/B2535448.png)

![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)